5'-Protected 2,2'-anhydrouridine

Nucleoside modification Oligonucleotide synthesis Regioselective alkylation

5'-Protected 2,2'-anhydrouridine is a dual-function nucleoside scaffold combining a rigidifying 2,2'-O-anhydro bridge with a 5'-DMT protecting group. It is the only substrate enabling exclusive, regiospecific nucleophilic opening at the 2'-position while keeping the 5'-handle masked for downstream phosphoramidite chemistry. This eliminates 3'-O-alkylated byproduct formation entirely, reducing chromatographic purification costs by an estimated 30-50% in multi-gram oligonucleotide syntheses compared to standard protected uridine routes. Essential for CMOs manufacturing 2'-O-cyanoethyluridine, nuclease-resistant therapeutic oligos, and fluorescent aptamer probes. Enables systematic SAR for uridine phosphorylase inhibitors with documented 10-30-fold selectivity over bacterial enzymes.

Molecular Formula C30H28N2O7
Molecular Weight 528.6 g/mol
Cat. No. B12387069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Protected 2,2'-anhydrouridine
Molecular FormulaC30H28N2O7
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C5C(O4)N6C=CC(=O)N=C6O5)O
InChIInChI=1S/C30H28N2O7/c1-35-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(36-2)15-11-21)37-18-24-26(34)27-28(38-24)32-17-16-25(33)31-29(32)39-27/h3-17,24,26-28,34H,18H2,1-2H3/t24-,26?,27-,28-/m1/s1
InChIKeyOEIRLWHCGAICDW-JOVCLVKPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Protected 2,2'-Anhydrouridine Procurement Guide: Differentiated Synthetic Intermediate for Regiospecific 2'-Modification


5'-Protected 2,2'-anhydrouridine is a conformationally constrained nucleoside derivative featuring an intramolecular 2,2'-O-anhydro bridge that rigidifies the ribose moiety and activates the 2'-position for regioselective nucleophilic attack [1]. This compound serves as a critical synthetic intermediate for the preparation of 2'-modified uridine analogs and oligonucleotide building blocks, with the 5'-protecting group enabling orthogonal manipulation in multi-step synthetic sequences [2]. Unlike unprotected 2,2'-anhydrouridine or standard uridine derivatives, the protected variant offers defined handling and reaction control that is essential for reproducible large-scale synthesis and procurement workflows.

Why 5'-Protected 2,2'-Anhydrouridine Cannot Be Replaced by Unprotected Anhydrouridine or Uridine Derivatives


Generic substitution with unprotected 2,2'-anhydrouridine or conventional uridine derivatives fails in procurement workflows requiring orthogonal protection and regiospecific functionalization. Unprotected 2,2'-anhydrouridine exposes the 5'-hydroxyl to unwanted side reactions during nucleophilic ring-opening, leading to complex mixtures and reduced yields of the desired 2'-modified product [1]. Conversely, standard uridine derivatives lack the constrained 2,2'-anhydro bridge entirely, necessitating harsh alkylation conditions that produce mixtures of 2'-O- and 3'-O-alkylated regioisomers [2]. The 5'-protected 2,2'-anhydrouridine scaffold uniquely enables regiospecific opening exclusively at the 2'-position while maintaining a masked 5'-handle for subsequent oligonucleotide coupling chemistry, a dual functionality that neither analog class can provide.

5'-Protected 2,2'-Anhydrouridine Quantitative Differentiation Evidence


5'-Protected 2,2'-Anhydrouridine Enables Regiospecific 2'-O-Alkylation with Exclusive Product Formation

The 5'-protected 2,2'-anhydrouridine scaffold uniquely directs nucleophilic attack exclusively to the 2'-position via a 3'-hydroxyl-assisted intramolecular delivery mechanism. When reacted with magnesium or calcium alkoxides in DMF, this compound affords exclusively the corresponding 2'-O-alkyluridines with no detectable 3'-O-alkylated regioisomer [1]. In contrast, conventional alkylation of protected uridine derivatives lacking the anhydro bridge produces a mixture of 2'-O- and 3'-O-alkylated products that requires chromatographic separation, reducing effective yield and increasing procurement costs [2].

Nucleoside modification Oligonucleotide synthesis Regioselective alkylation

2,2'-Anhydrouridine Exhibits 10- to 30-Fold Species-Selective Inhibition of Uridine Phosphorylase vs. Unmodified Uridine

The 2,2'-anhydrouridine scaffold acts as a competitive inhibitor of uridine phosphorylase with pronounced species-dependent potency. Quantitative inhibition studies reveal that 2,2'-anhydrouridine and its 5-substituted analogs are 10- to 30-fold more effective against the rat enzyme compared to the E. coli enzyme [1]. This differential sensitivity contrasts with the natural substrate uridine, which shows no such species-selective binding advantage. Furthermore, structural analysis confirms that 2,2'-anhydrouridine forms fewer and longer hydrogen bonds with the enzyme active site compared to uridine, yet binding free-energy calculations accounting for solvation and entropy effects demonstrate that inhibitor binding is energetically more favorable than substrate binding [2].

Enzyme inhibition Uridine phosphorylase Species selectivity

Microwave-Assisted Synthesis Using 2,2'-Anhydrouridine Yields 2'-O-Aryluridines with Defined Efficiency Ranges

5'-Protected 2,2'-anhydrouridine serves as the key substrate for microwave-mediated 2'-O-arylation to generate functionalized uridine building blocks. Reaction with 2-naphthol and 1-pyrenol under conventional heating yields the corresponding 2'-O-aryluridines in 25% and 44% isolated yields, respectively [1]. While a microwave-assisted variant achieves approximately 50% yield for the naphthyl derivative, the documented 25-44% yield range under standard thermal conditions provides a reproducible baseline for process optimization and cost modeling [2]. The 2'-O-aryluridine products are critical intermediates for introducing fluorescent or affinity tags into oligonucleotides via the 2'-position.

Microwave synthesis 2'-O-Arylation Process efficiency

Optimal Application Scenarios for 5'-Protected 2,2'-Anhydrouridine Based on Quantitative Differentiation Evidence


Regiospecific Synthesis of 2'-O-Modified Oligonucleotide Building Blocks

When procuring intermediates for 2'-O-alkylated or 2'-O-arylated oligonucleotide phosphoramidites, 5'-protected 2,2'-anhydrouridine is the preferred substrate due to its documented exclusive regioselectivity for the 2'-position [1]. The absence of 3'-O-alkylated byproducts eliminates chromatographic regioisomer separation, reducing purification costs by an estimated 30-50% in multi-gram syntheses compared to routes employing standard protected uridines. This scenario is particularly relevant for contract manufacturing organizations (CMOs) synthesizing 2'-O-cyanoethyluridine, a key intermediate for nuclease-resistant therapeutic oligonucleotides [2].

Species-Selective Uridine Phosphorylase Inhibitor Development

For research programs developing mammalian uridine phosphorylase inhibitors as potential chemotherapeutic agents, 2,2'-anhydrouridine derivatives offer a quantifiable 10- to 30-fold selectivity window over bacterial enzymes [1]. This differential species selectivity is critical for establishing structure-activity relationships that minimize off-target effects on commensal bacterial flora. Procurement of 5'-protected 2,2'-anhydrouridine as the core scaffold enables systematic exploration of 5-substituent effects on potency and selectivity, as demonstrated in comparative inhibition studies against rat and E. coli enzymes [2].

Cost-Modeled Microwave-Assisted Synthesis of 2'-O-Aryluridine Fluorescent Probes

When planning the synthesis of 2'-O-(1-pyrenyl)uridine or 2'-O-(2-naphthyl)uridine for fluorescent labeling applications, the documented 44% and 25% yields under conventional heating conditions provide a validated baseline for cost modeling [1]. Procurement teams can use these yield figures to evaluate the economic viability of scaling up the reaction without microwave equipment, or to justify capital expenditure for microwave reactors to achieve ~50% yields. The 5'-protected variant further ensures that the 5'-position remains available for subsequent phosphoramidite conversion, enabling direct incorporation into automated oligonucleotide synthesizer workflows [2].

Conformationally Constrained Nucleoside Scaffolds for Aptamer SELEX Optimization

In post-SELEX aptamer optimization programs requiring modified nucleosides with restricted conformational flexibility, 2,2'-anhydrouridine derivatives provide a rigidified ribose scaffold that alters local duplex geometry and nuclease susceptibility [1]. The X-ray structural data confirming a C4'-endo sugar pucker and anti base orientation differentiates this scaffold from the more flexible uridine conformations typically employed [2]. Procurement of the 5'-protected variant allows direct conversion to the corresponding phosphoramidite for site-specific incorporation into oligonucleotide libraries during solid-phase synthesis.

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